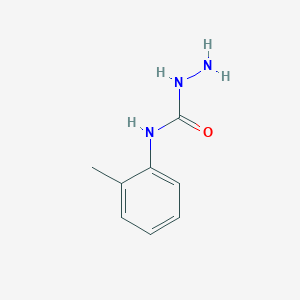

3-Amino-1-(2-methylphenyl)urea

説明

3-Amino-1-(2-methylphenyl)urea is an organic compound with the molecular formula C8H11N3O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-methylphenyl group and another by an amino group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with ammonia or an amine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as water or an organic solvent like methanol .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to speed up the reaction .

化学反応の分析

Types of Reactions: 3-Amino-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of urea derivatives, including 3-Amino-1-(2-methylphenyl)urea, as antimicrobial agents. A series of new urea derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.

- Key Findings :

- The compound exhibited promising growth inhibition against Acinetobacter baumannii , a pathogen known for its multidrug resistance. In particular, certain derivatives showed growth inhibition rates exceeding 90% against this bacterium .

- Other tested strains included Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus , where variable levels of activity were observed. The results suggest that structural modifications can enhance the antimicrobial properties of these urea derivatives .

Antimalarial Activity

The antimalarial potential of this compound has also been investigated, particularly in relation to its ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

- Research Insights :

- In a study involving various phenylurea derivatives, it was found that modifications at specific positions significantly influenced the antimalarial activity. The most active compounds demonstrated low micromolar IC50 values, indicating potent activity against P. falciparum strains .

- Molecular docking studies suggested that these compounds could effectively bind to critical enzymes involved in the malaria parasite's lifecycle, enhancing their therapeutic potential .

Therapeutic Potential in Cancer Treatment

Emerging research indicates that compounds like this compound may have applications in cancer therapy. The ability to inhibit specific molecular targets involved in cancer progression is a promising area for further exploration.

- Case Studies :

- Urea-bond-containing Michael acceptors have been developed as inhibitors for rhodesain, an enzyme associated with African sleeping sickness and certain cancers. These compounds exhibited significant inhibitory activity, suggesting that similar structural frameworks could be utilized for developing anticancer agents .

- The incorporation of urea moieties into drug design has been shown to enhance selectivity and potency against cancer cell lines, making this an important area of ongoing research .

Summary Table of Applications

作用機序

The mechanism of action of 3-Amino-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of urease or other enzymes critical to metabolic processes .

類似化合物との比較

1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound has similar structural features but includes a thiourea group instead of a urea group.

(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another urea derivative with different substituents, showing varied biological activities.

Uniqueness: 3-Amino-1-(2-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Amino-1-(2-methylphenyl)urea is an organic compound with the molecular formula C8H11N3O. It is a derivative of urea characterized by an amino group and a 2-methylphenyl group. This compound has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in various pharmacological applications.

The biological activity of this compound primarily involves its interactions with enzymes and biomolecules. It has been identified as a potential inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease activity is linked to several medical conditions, including kidney stones and peptic ulcers, making its inhibition a target for therapeutic interventions.

Biochemical Pathways

The compound influences various biochemical pathways through:

- Enzyme Inhibition : It binds to active sites on target enzymes, inhibiting their function.

- Gene Expression Modulation : Studies indicate that it can alter the expression of genes involved in metabolic pathways, potentially affecting cellular metabolism.

- Cell Signaling : It may modulate signaling pathways that regulate cell function and homeostasis.

Pharmacological Applications

Research indicates that this compound could be beneficial in treating conditions associated with excessive urease activity. Its potential applications include:

- Urease Inhibition : As a urease inhibitor, it may help manage conditions like urinary tract infections and kidney stones.

- Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, which could be relevant in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits urease activity. The inhibitory concentration (IC50) values reported for related compounds suggest strong potential for this compound as well .

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| This compound | TBD | |

| Thiourea | 4.7455 ± 0.0545 | |

| Novel Urease Inhibitor | 0.0019 ± 0.0011 |

Animal Model Studies

Dosage effects in animal models have shown that lower doses of this compound can inhibit urease without significant adverse effects, suggesting a favorable safety profile for further development.

Case Studies

A recent study focused on synthesizing derivatives similar to this compound to evaluate their anti-urease activity. The results indicated that modifications to the aromatic ring significantly influenced enzyme inhibition efficacy. Compounds with hydrophobic and hydrophilic substitutions exhibited varying degrees of potency against urease, highlighting the importance of molecular structure in biological activity .

特性

IUPAC Name |

1-amino-3-(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFXEVQIRODDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936094 | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15940-63-3 | |

| Record name | NSC97209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。